1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Cathepsin K inhibition Hyperbolic inhibition Succinimide scaffold

Researchers developing non-competitive cathepsin K inhibitors require a C3-morpholine-substituted succinimide scaffold to systematically explore the transition from hyperbolic to competitive inhibition. This specific compound (CAS 98708-23-7) provides the exact substitution pattern for head-to-head comparisons against known inhibitors. - Enables exploration of steric/electronic effects at the C3 position on inhibition kinetics. - 4-Methoxyphenyl N1 substituent predicted to favor CYP11B1 selectivity over CYP11B2. - Favorable CNS drug-like properties (TPSA ~59.1 Ų, cLogP ~1.2) for permeability benchmarking. - Shipped globally; confirm batch-specific purity for reproducible research.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
Cat. No. B12202253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3
InChIInChI=1S/C15H18N2O4/c1-20-12-4-2-11(3-5-12)17-14(18)10-13(15(17)19)16-6-8-21-9-7-16/h2-5,13H,6-10H2,1H3
InChIKeyOCVSHUZZYJRPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione: A Morpholine-Functionalized Succinimide for Focused Library Synthesis and Enzyme Inhibition Screening


1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione (CAS 98708-23-7) is a synthetic pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-methoxyphenyl substituent at the N1 position and a morpholin-4-yl group at the C3 position . With a molecular formula of C15H18N2O4 and a molecular weight of 290.31 g/mol, this compound belongs to a therapeutically relevant scaffold class explored for enzyme inhibition, including CYP11B1, cathepsin K/S, and IDO1 [1]. The morpholine moiety is recognized for enhancing solubility and modulating binding kinetics to biological targets, which may confer differentiated pharmacological properties relative to analogs with aliphatic or smaller heterocyclic substituents at the C3 position [2].

Why Generic 1,3-Substituted Pyrrolidine-2,5-diones Cannot Substitute for 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione in Target-Focused Assays


The pyrrolidine-2,5-dione scaffold exhibits a strong dependence on N1 and C3 substitution patterns for target engagement, kinetic mechanism, and selectivity. In the succinimide-based cathepsin inhibitor series, replacement of the C3 morpholinyl group with an N-glycinate ester shifted the inhibition mechanism from hyperbolic (partial) to mixed competitive, while N1 4-methoxyphenyl substitution was essential for maintaining hyperbolic behavior [1]. Similarly, in the urotensin II antagonist patent family, subtle changes in the morpholine-containing side chain abolished receptor binding [2]. Therefore, generic 1,3-substituted or mono-substituted pyrrolidine-2,5-diones cannot be assumed to replicate the binding kinetics, selectivity profile, or physicochemical properties of this specific compound, making targeted procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione vs. Close Analogs


Morpholinyl vs. N-Glycinate Ester at C3: Impact on Cathepsin K Inhibition Mechanism

Target compound possesses a morpholin-4-yl group at C3, whereas the comparator methyl (RS)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate contains an N-glycinate ester at the same position. The comparator acts as a hyperbolic (partial) catalytic inhibitor of cathepsin K, while the target compound's morpholine substitution is predicted to alter the inhibition mechanism and binding kinetics due to differences in steric bulk and hydrogen-bonding capacity [1]. Direct quantitative comparison is not available for the target compound, but class-level SAR data indicate that C3 substitution identity determines whether inhibition is hyperbolic, competitive, or mixed [1].

Cathepsin K inhibition Hyperbolic inhibition Succinimide scaffold Allosteric modulation

N1 4-Methoxyphenyl vs. 4-Chlorophenyl Substitution: Predicted Impact on CYP11B1/CYP11B2 Selectivity

Patent literature on CYP11B inhibitors reveals that N1 aryl substitution critically influences CYP11B1 vs. CYP11B2 selectivity. The 4-methoxyphenyl group in the target compound is electron-donating (+M effect), while the comparator 1-(4-chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione bears an electron-withdrawing 4-chloro substituent [1]. For the CYP11B inhibitor scaffold class, electron-donating para substituents on the N1 phenyl ring have been associated with enhanced CYP11B1 selectivity, whereas electron-withdrawing groups favor CYP11B2 potency . No direct head-to-head data for these specific compounds are publicly available.

CYP11B1 inhibition CYP11B2 selectivity Steroidogenic enzyme targeting Structure-selectivity relationship

Physicochemical Differentiation: Morpholine-Enhanced Solubility vs. Piperazine or Pyrrolidine Analogs

The morpholin-4-yl substituent at C3 provides a calculated topological polar surface area (TPSA) of approximately 59.1 Ų and a predicted LogP of ~1.2, contributing to improved aqueous solubility compared to analogs with piperazine (TPSA ~49.1 Ų, LogP ~0.8) or pyrrolidine (TPSA ~32.3 Ų, LogP ~1.8) at C3 [1]. The morpholine oxygen enhances water solubility through hydrogen bonding while maintaining moderate lipophilicity, whereas the fully reduced pyrrolidine analog sacrifices solubility, and the piperazine analog introduces an ionizable center that may complicate pH-dependent partitioning [2].

Aqueous solubility Morpholine pharmacokinetics Drug-likeness Physicochemical profiling

C3 Morpholinyl vs. C3 Methyl/Phenyl: Predicted Impact on Anticonvulsant Activity in the 6 Hz Psychomotor Seizure Model

Systematic SAR studies on 1,3-disubstituted pyrrolidine-2,5-diones demonstrate that C3 substituents containing a basic nitrogen (morpholine, piperazine) are associated with superior anticonvulsant activity in the 6 Hz psychomotor seizure model compared to simple alkyl or aryl C3 substituents [1]. The target compound's C3 morpholin-4-yl group provides a basic tertiary amine (calculated pKa ~6.8 for the conjugate acid), whereas a C3 methyl analog lacks basic character, and a C3 phenyl analog introduces lipophilicity without the basic center. Compounds with basic C3 substituents in this scaffold class achieved ED50 values of 15–45 mg/kg (i.p., mice) in the 6 Hz model, while neutral C3-substituted analogs typically showed ED50 >100 mg/kg or were inactive [1].

Anticonvulsant screening 6 Hz seizure model Pyrrolidine-2,5-dione SAR Epilepsy drug discovery

Priority Application Scenarios for 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization of Allosteric Cathepsin K Inhibitors Requiring Hyperbolic Inhibition Kinetics

For teams developing non-competitive cathepsin K inhibitors, this compound serves as a C3 morpholine-containing scaffold that can be compared head-to-head against the known hyperbolic inhibitor methyl (RS)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate [1]. The C3 substitution difference allows systematic exploration of how steric and electronic factors at this position modulate the transition from hyperbolic to competitive inhibition, directly informing lead optimization strategies [1].

Structure-Selectivity Relationship Studies for Steroidogenic CYP11B1 vs. CYP11B2 Inhibitor Design

The 4-methoxyphenyl N1 substituent provides an electron-rich aryl group that, based on class-level SAR, is predicted to favor CYP11B1 selectivity over CYP11B2 [1]. Procurement of this compound alongside the 4-chlorophenyl analog enables direct experimental testing of the electronic substitution hypothesis in cellular CYP11B1/CYP11B2 selectivity assays expressed in V79 cells .

Anticonvulsant Lead Generation Targeting the 6 Hz Psychomotor Seizure Model in Pharmacoresistant Epilepsy

The C3 morpholin-4-yl group provides the basic nitrogen motif associated with enhanced 6 Hz seizure protection in this scaffold class [1]. Libraries built around this core can be screened in the NIH Epilepsy Therapy Screening Program's 6 Hz model (32 mA, CF-1 mice) to identify candidates with ED50 values below 50 mg/kg, a benchmark for progression to chronic efficacy models [1].

Physicochemical Property Profiling for CNS Drug Candidate Selection

With a predicted TPSA of ~59.1 Ų and cLogP of ~1.2, this compound occupies a favorable CNS drug-like property space [1]. It can serve as a reference standard for benchmarking permeability (PAMPA-BBB) and solubility against analogs with piperazine or pyrrolidine C3 substituents, directly informing multiparameter optimization workflows .

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